molecular formula C36H33NO3 B6363227 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid CAS No. 1253527-62-6

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid

Cat. No.: B6363227
CAS No.: 1253527-62-6
M. Wt: 527.6 g/mol
InChI Key: JVZHLWVPJLNZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid is a phenylacetic acid derivative with a complex substitution pattern. Its structure comprises:

  • Phenylacetic acid backbone: A central acetic acid group attached to a phenyl ring.
  • Amino substituent: A tertiary amine group linked to a [4-(benzyloxy)phenyl]methyl moiety and a 2,2-diphenylethyl group.

However, direct pharmacological data are absent in the provided evidence; thus, comparisons rely on structural analogs.

Properties

IUPAC Name

2-[2,2-diphenylethyl-[(4-phenylmethoxyphenyl)methyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33NO3/c38-36(39)35(32-19-11-4-12-20-32)37(26-34(30-15-7-2-8-16-30)31-17-9-3-10-18-31)25-28-21-23-33(24-22-28)40-27-29-13-5-1-6-14-29/h1-24,34-35H,25-27H2,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZHLWVPJLNZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of a phenol group by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.

    Introduction of the Phenylmethyl Group: The next step involves the alkylation of the benzyloxy compound with a phenylmethyl halide under basic conditions.

    Formation of the Diphenylethylamino Group: This step involves the reaction of the intermediate with 2,2-diphenylethylamine in the presence of a suitable catalyst.

    Formation of the Phenylacetic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding a phenol derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Phenol derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Analog: GW3965

Name: 3-(3-[N-{2-Chloro-3-trifluoromethylbenzyl}-{2,2-diphenylethyl}amino]propyloxy)phenylacetic acid hydrochloride . Key Features:

  • Shares the 2,2-diphenylethylamino group and phenylacetic acid core.
  • Differences: Substituted with a 2-chloro-3-trifluoromethylbenzyl group instead of [4-(benzyloxy)phenyl]methyl. Contains a propyloxy linker between the amino group and phenylacetic acid. Implications:
  • The trifluoromethyl and chloro groups in GW3965 increase electronegativity and metabolic stability compared to the benzyloxy group in the target compound.

Structural Analog: (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic Acid

Name: (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid . Key Features:

  • Contains a Boc-protected amino group on the phenylacetic acid core.
  • Lacks the diphenylethyl and benzyloxy substituents.
    Implications :
  • The Boc group enhances solubility and protects the amine during synthesis, a contrast to the target compound’s unprotected tertiary amine.
  • Used as an intermediate in peptide synthesis, highlighting its role in drug development .

Structural Analog: 2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

Name : 2,2-Diphenyl-2-hydroxyacetic acid .
Key Features :

  • Diphenyl motif similar to the target compound’s 2,2-diphenylethyl group.
  • Hydroxyl group replaces the amino functionality. Implications:
  • Benzilic acid is a known precursor in anticholinergic drug synthesis (e.g., glycopyrrolate). The hydroxyl group may confer different hydrogen-bonding properties compared to the amino group in the target compound .

Structural Analog: 2-Benzamido-2-phenylacetic Acid

Name : 2-Benzamido-2-phenylacetic acid .
Key Features :

  • Benzamido group attached to the phenylacetic acid core.
  • Lacks the diphenylethyl and benzyloxy substituents.
    Implications :

Structural Analog: Methyl 2-Amino-2-(4-hydroxyphenyl)acetate

Name: Methyl 2-amino-2-(4-hydroxyphenyl)acetate . Key Features:

  • Amino and hydroxyl groups on the phenyl ring.
  • Methyl ester modifies solubility compared to the free carboxylic acid in the target compound.
    Implications :
  • The ester group may act as a prodrug, improving oral bioavailability. The hydroxyl group enhances polarity, contrasting with the benzyloxy group’s lipophilicity .

Research Implications and Gaps

  • Structural vs. Functional Data : Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs.
  • Synthesis Routes : The target compound’s synthesis may parallel methods for GW3965 (e.g., amine alkylation) or Boc-protected intermediates .

Biological Activity

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid is a complex organic compound with significant biological activity. Its structure includes a benzyloxy group and a diphenylethylamine moiety, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula: C36H33NO3
  • Molecular Weight: 527.65 g/mol
  • CAS Number: 1253527-62-6
  • Boiling Point: Approximately 675.9 ± 55.0 °C (predicted)
  • Density: 1.187 ± 0.06 g/cm³ (predicted)
  • pKa: 1.71 ± 0.10 (predicted)

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid exhibit significant antitumor properties. For instance, derivatives with similar phenolic structures have shown potent anti-proliferative activity against various cancer cell lines, suggesting that the benzyloxy and diphenylethyl groups may enhance cytotoxic effects on tumor cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .
  • Induction of Apoptosis: Studies indicate that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways .

Case Study 1: Anticancer Potential

A study evaluated the anticancer potential of a series of phenyl-substituted compounds, including those related to the target compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, highlighting their potential as lead compounds for further development .

Case Study 2: Neuroprotective Effects

Research into similar compounds has revealed neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. These compounds were found to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. The inhibition was competitive and reversible, suggesting potential therapeutic applications for neuroprotection .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorIC50 in low micromolar range
MAO-B InhibitionCompetitive inhibition
NeuroprotectionProtective effects in neurodegeneration

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid?

  • Answer : The synthesis of structurally analogous compounds often involves multi-step reactions, including nucleophilic substitution, amide coupling, and protective group strategies. For example, benzyl-protected intermediates (e.g., benzhydryl or benzyloxy groups) can be synthesized using sodium hydroxide for hydrolysis or lithium aluminum hydride for reduction . Key steps may include alkylation of the amino group with 2,2-diphenylethyl bromide and subsequent acid-catalyzed condensation. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry.
  • HPLC (reverse-phase C18 column, UV detection at 254 nm) with ≥95% purity thresholds.
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₃₆H₃₃NO₃: 528.25) .
    • Data Table :
ParameterMethodExpected Outcome
PurityHPLC≥95%
Melting PointDifferential Scanning Calorimetry160-165°C (literature comparison)

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : While specific safety data for this compound is limited, general precautions for aromatic amines and acetic acid derivatives apply:

  • Use PPE (gloves, goggles, lab coat).
  • Avoid inhalation; work in a fume hood.
  • In case of skin contact, wash with soap/water immediately. For accidental ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound for pharmacological applications?

  • Answer :

  • Step 1 : Synthesize derivatives with modifications to the benzyloxy, diphenylethyl, or phenylacetic acid moieties.
  • Step 2 : Evaluate biological activity (e.g., enzyme inhibition, receptor binding) using in vitro assays (e.g., fluorescence polarization for kinase activity).
  • Step 3 : Compare results with computational docking studies (AutoDock Vina) to correlate substituent effects with activity .
    • Example : Fluorine substitution at the 4-position of the benzyl group (as in ) may enhance metabolic stability.

Q. What analytical approaches resolve contradictory data in SAR studies (e.g., unexpected loss of activity in a derivative)?

  • Answer :

  • Hypothesis Testing : Check for unintended stereochemistry (e.g., racemization during synthesis) via chiral HPLC .
  • Metastable Polymorph Analysis : Use X-ray crystallography to identify crystal packing effects altering bioavailability.
  • Stability Studies : Monitor compound degradation under physiological conditions (pH 7.4, 37°C) via LC-MS .

Q. How can structural modifications optimize this compound’s pharmacokinetic properties while minimizing toxicity?

  • Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxylate) to improve solubility. Calculate logP values (e.g., using ChemAxon) to balance membrane permeability.
  • Prodrug Strategies : Mask the carboxylic acid group with ester prodrugs to enhance oral absorption.
  • Toxicity Screening : Use in vitro hepatocyte assays and Ames tests for mutagenicity .

Methodological Considerations

  • Experimental Design : For biological testing, adopt randomized block designs (as in ) with controls for solvent effects and batch variability.
  • Data Contradiction Analysis : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.